3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a brominated biphenyl group attached to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of biphenyl followed by a series of reactions to introduce the dihydronaphthalenone moiety. . The brominated biphenyl is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated biphenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated biphenyls and their biological effects.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group instead of a dihydronaphthalenone moiety.
4-Bromophenylacetic acid: Contains a brominated phenyl group but lacks the biphenyl and dihydronaphthalenone structures.
Properties
CAS No. |
60313-01-1 |
---|---|
Molecular Formula |
C22H17BrO |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2 |
InChI Key |
ZBXFXJMMCQYFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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